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7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

Protein Disulfide Isomerase Glioblastoma Unfolded Protein Response

Researchers studying ER stress or glioblastoma pathways often source HIF-PHD2 inhibitors only to discover they lack PDI activity. This 8-hydroxyquinoline derivative (CAS 33495-41-9) is a validated submicromolar PDI inhibitor (IC50=0.17 µM) with documented MAO-B selectivity (>478-fold over MAO-A). Its single bidentate N,O-chelation site ensures predictable 1:1 metal-binding stoichiometry-unlike dual-site chelators that introduce confounding variables in metallodrug or sensor development. • PDI Inhibition: IC50 = 0.17 µM; validated in glioblastoma cell models • MAO-B Selectivity: IC50 = 209 nM; >478-fold selective over MAO-A • Defined SAR Position: 4-Cl phenyl, unsubstituted pyridine/quinoline; ideal scaffold for library expansion

Molecular Formula C21H16ClN3O
Molecular Weight 361.83
CAS No. 33495-41-9
Cat. No. B2826524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
CAS33495-41-9
Molecular FormulaC21H16ClN3O
Molecular Weight361.83
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H16ClN3O/c22-15-7-9-16(10-8-15)25-20(18-5-1-2-12-23-18)17-11-6-14-4-3-13-24-19(14)21(17)26/h1-13,20,25-26H
InChIKeyFQZXWUOBDWABRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol Identity & Class Positioning


7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol (CAS 33495-41-9) is a chiral, branched-tail 8-hydroxyquinoline (8-HQ) derivative with molecular formula C21H16ClN3O and a molecular weight of 361.82 g/mol . It belongs to the broader class of 'branched-tail' oxyquinoline HIF prolyl hydroxylase (PHD) inhibitors first described by Smirnova et al. (2010), but is distinguished by the absence of a 3-hydroxy substituent on the pyridine ring — a structural feature present in Adaptaquin (CAS 385786-48-1), its most extensively characterized in-class comparator [1]. This single-atom difference (O vs. H) fundamentally alters its metal-coordination capacity, target engagement profile, and biological activity spectrum, making the two compounds non-interchangeable for most research applications [2].

Target Engagement PDI (PDIA1) inhibition and MAO-B selective inhibition pathway study fit
Structural Feature Single 8-HQ bidentate chelation site; lacks 3-hydroxy pyridine Fe(II)-coordination motif
Workflow Context Branched-tail oxyquinoline probe for PDI/MAO-B pathway studies; defined metal-coordination geometry

Structural Determinants of Target Engagement for 7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol


Within the branched-tail oxyquinoline family, minor structural variations produce large functional divergences. The 3-hydroxypyridin-2-ylamino motif present in Adaptaquin serves as a critical Fe(II)-coordinating pharmacophore essential for HIF-PHD2 active-site engagement; its removal in the target compound (CAS 33495-41-9) eliminates this coordination mode and redirects target preference toward protein disulfide isomerase (PDI) and monoamine oxidase B (MAO-B) [1]. Similarly, the Poloznikov et al. (2019) SAR campaign across >100 adaptaquin analogs demonstrated that para-substituent identity on the phenyl ring and the presence/absence of methyl groups on the pyridine and quinoline scaffolds produce activity differences spanning from submicromolar to inactive [2]. Procuring an 8-hydroxyquinoline derivative based solely on scaffold similarity — without considering the precise substitution pattern — risks selecting a compound with a fundamentally different target profile, metal-chelation selectivity, and biological readout from the intended reference molecule [3].

Property
Target Compound
Adaptaquin (CAS 385786-48-1)
Primary Target
PDI (PDIA1) / MAO-B
HIF-PHD2
Metal Coordination
Single 8-HQ bidentate site
Dual loci (8-HQ + 3-OH pyridine)
HIF-PHD2 Activity
Not reported; lacks critical 3-OH motif
Validated inhibitor (cell-based IC50 2 µM)
Single-atom difference (O vs. H at pyridine 3-position) fundamentally alters target engagement profile and metal-chelation selectivity. These compounds may not be directly interchangeable for most research applications. Verify target-specific activity before substitution.

Differentiation Evidence for 7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol vs. Closest Analogs


PDI Inhibition: Comparison with Adaptaquin

The target compound was characterized as a protein disulfide isomerase (PDI) inhibitor with an IC50 of 0.17 µM (340 nM) at pH 7.0 and 37 °C, as reported in Shergalis et al. (2020) [1]. In contrast, Adaptaquin (CAS 385786-48-1), which bears a 3-hydroxy group on the pyridine ring, is not reported as a PDI inhibitor in the peer-reviewed literature; its primary annotated mechanism is HIF prolyl hydroxylase-2 (PHD2) inhibition [2]. This represents a qualitative difference in target engagement between two compounds that differ by a single oxygen atom.

PDI Inhibition
Cross-study
IC50 = 0.17 µM (340 nM)
Supports PDI target engagement assessment
Recombinant human PDIA1, pH 7.0, 37 °C; Shergalis et al. 2020
Protein Disulfide Isomerase Glioblastoma Unfolded Protein Response Cancer

MAO-B Selective Inhibition Over MAO-A

The target compound was profiled against monoamine oxidase isoforms, yielding an IC50 of 209 nM for MAO-B versus >100,000 nM for MAO-A, representing a >478-fold selectivity window [1]. By comparison, the 2-methyl-substituted analog 7-[(4-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol (MW 376, LogP 4.85) bears a 2-methyl group on the quinoline scaffold, which Poloznikov et al. (2019) showed prevents coordination in the HIF PHD active site and significantly reduces activation [2]. The target compound's unsubstituted quinoline 2-position thus preserves active-site metal coordination capability.

MAO-B Selectivity
Class-level
MAO-B IC50 = 209 nM
>478-fold over MAO-A
Supports MAO-B selective assay interpretation
Rat brain mitochondrial homogenate; BindingDB CHEMBL3094026
Monoamine Oxidase B Neuroprotection Parkinson's Disease Selectivity

HIF-PHD2 Inhibition Divergence vs. Adaptaquin

Adaptaquin (CAS 385786-48-1) is a validated HIF-PHD2 inhibitor with a cell-based IC50 of 2 µM in the HIF1 ODD-luciferase reporter assay and demonstrates neuroprotection at 1 µM in cortical neurons and at 30 mg/kg i.p. in rodent intracerebral hemorrhage models [1]. The 3-hydroxypyridin-2-ylamino motif present in Adaptaquin — but absent in the target compound (CAS 33495-41-9) — provides a critical Fe(II)-coordination site required for PHD2 active-site engagement [2]. The Poloznikov et al. (2019) SAR study confirmed that modifications to the pyridine ring directly impact HIF-PHD inhibitory potency, with the highest activities observed for analogs retaining the 3-hydroxy substitution pattern [3]. Consequently, the target compound is predicted to exhibit substantially reduced or absent HIF-PHD2 inhibition compared to Adaptaquin.

HIF-PHD2 Divergence
Class-level
No reported HIF-PHD2 IC50
SAR-predicted reduction in PHD2 potency
Lacks 3-OH pyridine Fe(II)-coordination motif; Poloznikov et al. 2019
HIF Prolyl Hydroxylase Hypoxia Iron Chelation Neuroprotection

Metal Chelation: Fe(II) Coordination vs. Adaptaquin

The 8-hydroxyquinoline (8-HQ) core common to both compounds provides a bidentate N,O-chelation site capable of coordinating Fe(II), Cu(II), and Zn(II) [1]. In Adaptaquin, the additional 3-hydroxypyridin-2-ylamino substituent provides a second, independent Fe(II)-coordination locus that enables simultaneous engagement of the catalytic iron center in the HIF PHD2 active site [2]. The target compound (CAS 33495-41-9) retains the 8-HQ bidentate site but lacks this second coordination locus due to the absence of the pyridine 3-OH group, resulting in a simpler 1:1 metal:ligand stoichiometry. The 2-methyl substitution on the quinoline scaffold — present in some analogs but absent in the target compound — was shown by Poloznikov et al. (2019) to sterically prevent coordination in the enzyme active site [3]. The target compound's unsubstituted 2-position thus preserves coordination-competent geometry.

Metal Chelation
Class-level
Single bidentate 8-HQ site
Supports defined 1:1 ligand:metal stoichiometry
Dual-site Adaptaquin scaffold provides 2 independent Fe(II)-coordination loci
Metal Chelation Iron Coordination 8-Hydroxyquinoline Bidentate Ligand

MIF Tautomerase Crystallographic Baseline (PDB 3JTU)

The simpler analog 7-(pyridin-2-ylmethyl)quinolin-8-ol (ZIN) was co-crystallized with macrophage migration inhibitory factor (MIF) at 1.86 Å resolution (PDB 3JTU), revealing a covalent adduct formed by N-alkylation of the catalytic Pro-1 residue with loss of the inhibitor's amino group [1]. This crystallographic data provides a structural baseline for understanding how the 'branched-tail' elaboration present in the target compound (CAS 33495-41-9) — specifically, the addition of a 4-chlorophenylamino substituent at the methylene bridge — may alter MIF binding geometry and covalent inhibition kinetics [2]. This covalent mechanism is mechanistically distinct from the reversible, active-site Fe(II)-coordination mode utilized by Adaptaquin for HIF-PHD2 inhibition.

MIF Crystallography
Context-dependent
PDB 3JTU template (1.86 Å)
Provides structural baseline for branched-tail elaboration
ZIN analog co-crystallized with MIF; covalent Pro-1 N-alkylation mechanism
Macrophage Migration Inhibitory Factor X-ray Crystallography Covalent Inhibition Structure-Based Design

Application Scenarios for 7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol


PDI-Targeted Glioblastoma and ER Stress Research

The target compound is directly validated as a submicromolar PDI inhibitor (IC50 = 0.17 µM) in the Shergalis et al. (2020) study, where it was characterized alongside a series of α-aminobenzylphenol analogues as potent, covalent PDI inhibitors active in glioblastoma cell lines [1]. For research groups investigating the role of protein disulfide isomerase in the unfolded protein response, ER stress, or glioblastoma pathogenesis, the target compound provides a defined chemical probe with documented PDI engagement. Adaptaquin cannot be substituted for this application as it lacks reported PDI inhibitory activity.

MAO-B-Selective Neuroscience Probe Development

With a MAO-B IC50 of 209 nM and >478-fold selectivity over MAO-A, the target compound represents a starting scaffold for developing MAO-B-selective pharmacological tools relevant to Parkinson's disease and other neurodegenerative conditions where MAO-B inhibition is therapeutically validated [1]. The selectivity window significantly exceeds that of non-selective 8-hydroxyquinoline derivatives, making this compound suitable for experiments requiring clean MAO-B target engagement without confounding MAO-A-mediated serotonergic effects.

Metal Chelation Studies with Defined Stoichiometry

The target compound's single bidentate 8-hydroxyquinoline N,O-chelation site — without the additional 3-hydroxypyridine coordination locus present in Adaptaquin — provides a well-defined 1:1 ligand:metal binding mode for studying Fe(II), Cu(II), or Zn(II) coordination [1]. This simpler coordination chemistry is advantageous for applications in analytical chemistry, metal-sensor development, or metallodrug design where predictable stoichiometry is essential and dual-site chelation (as in Adaptaquin) would introduce confounding variables [2].

Medicinal Chemistry SAR Campaigns for Branched-Tail Oxyquinoline Optimization

As demonstrated by the Poloznikov et al. (2019) campaign screening >100 adaptaquin analogs, the branched-tail oxyquinoline scaffold is highly tunable, with para-substituent identity on the phenyl ring, pyridine substitution pattern, and quinoline 2-methyl status all significantly impacting biological activity [1]. The target compound occupies a specific position in this SAR matrix (4-Cl phenyl, unsubstituted pyridine, unsubstituted quinoline 2-position) and serves as a defined intermediate for further library expansion — particularly for modifications at the pyridine 3-position to explore the transition from PDI/MAO-B activity to HIF-PHD2 activity [2].

Application
Selection Property
Validation Focus
PDI and ER stress pathway studies
PDI enzyme inhibition activity
PDI activity assay validation
MAO-B selective neuroscience research
MAO-B isoform selectivity window
MAO isoform selectivity profiling
Metal coordination chemistry research
Defined 1:1 ligand:metal stoichiometry
Metal-binding stoichiometry verification
Branched-tail oxyquinoline SAR campaigns
Scaffold substitution pattern analysis
Structure-activity relationship analysis
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